2-(2-Phenyl-2H-tetrazol-5-yl)pyridine

Vue d'ensemble

Description

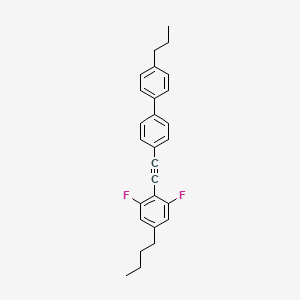

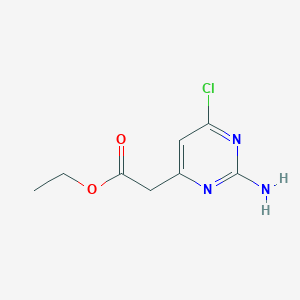

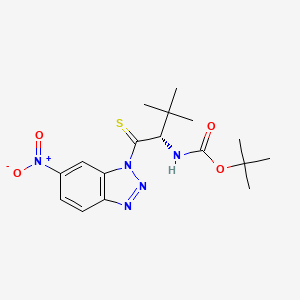

2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, also known as PTP, is a chemical compound that has gained attention in the scientific community due to its potential in various applications. It has a molecular formula of C12H9N5 and a molecular weight of 223.24 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .Molecular Structure Analysis

The molecular structure of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is characterized by the presence of a pyridine ring attached to a phenyl group through a tetrazole ring . The InChI key for this compound is GSYKHAUXSQCVMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Cardiovascular Drug Development

Tetrazole derivatives are known to play a significant role in developing drugs to combat cardiovascular diseases. They have been used to inhibit platelet aggregation, which is crucial in preventing blood clots that can lead to heart attacks or strokes .

Antihypertensive Medications

Some tetrazole compounds have been evaluated for their antihypertensive effects. These studies involve synthesizing derivatives and testing their ability to manage high blood pressure .

Analytical Chemistry

In analytical chemistry, tetrazoles are used for chromatography and mass spectrometry. They can serve as standards or reagents in various chemical analyses .

Biopharma Production

The biopharmaceutical industry utilizes tetrazoles in the synthesis of pharmaceuticals. Their specificity in binding and reaction mechanisms makes them valuable for drug design and production .

Controlled Environment and Cleanroom Solutions

Tetrazole compounds may be used in controlled environments, such as cleanrooms, where they could play a role in safety protocols or as part of manufacturing processes that require stringent contamination control .

Safety and Hazards

The compound is classified as dangerous with hazard statements H315-H319-H228, indicating that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames (P210), using protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

Propriétés

IUPAC Name |

2-(2-phenyltetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-2-6-10(7-3-1)17-15-12(14-16-17)11-8-4-5-9-13-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYKHAUXSQCVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730630 | |

| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |

CAS RN |

507270-06-6 | |

| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)

![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)

![4-Amino-2-Bromothieno[3,2-C]pyridine-7-Carboxamide](/img/structure/B1507497.png)

![5-Iodo-2-methoxy-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1507529.png)